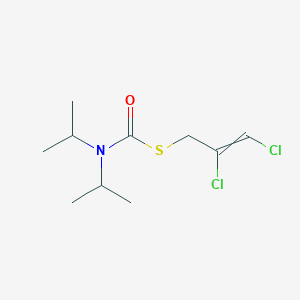

S-(2,3-dichloroprop-2-enyl) N,N-di(propan-2-yl)carbamothioate

説明

Structure

3D Structure

特性

IUPAC Name |

S-(2,3-dichloroprop-2-enyl) N,N-di(propan-2-yl)carbamothioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17Cl2NOS/c1-7(2)13(8(3)4)10(14)15-6-9(12)5-11/h5,7-8H,6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPANOECCGNXGNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)SCC(=CCl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | DIALLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16133 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020391 | |

| Record name | Diallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Used as an herbicide., Brown liquid; [Merck Index] Clear brown viscous liquid; [MSDSonline] | |

| Record name | DIALLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16133 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diallate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4709 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

150 °C @ 9 MM HG | |

| Details | Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 469 | |

| Record name | DIALLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1566 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

77 °C, 96 C deg (open cup); 77 °C (closed cup) | |

| Details | Weed Science Society of America. Herbicide Handbook. 5th ed. Champaign, Illinois: Weed Science Society of America, 1983., p. 150 | |

| Record name | Diallate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4709 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | Weed Science Society of America. Herbicide Handbook. 5th ed. Champaign, Illinois: Weed Science Society of America, 1983., p. 150 | |

| Record name | DIALLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1566 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN ACETONE, BENZENE, CHLOROFORM, ETHER, & HEPTANE, SOL IN WATER 14 PPM @ 25 °C, MISCIBLE WITH ETHANOL & ISOPROPYL ALCOHOL. MISCIBLE IN XYLENE, KEROSENE, & ETHYL ACETATE @ 25 °C. | |

| Details | Weed Science Society of America. Herbicide Handbook. 5th ed. Champaign, Illinois: Weed Science Society of America, 1983., p. 149 | |

| Record name | DIALLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1566 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.188 @ 25 °C/15.6 °C | |

| Details | Weed Science Society of America. Herbicide Handbook. 5th ed. Champaign, Illinois: Weed Science Society of America, 1983., p. 149 | |

| Record name | DIALLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1566 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00015 [mmHg], 1.5X10-4 MM HG @ 25 °C | |

| Details | Weed Science Society of America. Herbicide Handbook. 5th ed. Champaign, Illinois: Weed Science Society of America, 1983., p. 149 | |

| Record name | Diallate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4709 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | Weed Science Society of America. Herbicide Handbook. 5th ed. Champaign, Illinois: Weed Science Society of America, 1983., p. 149 | |

| Record name | DIALLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1566 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

May be contaminated with diisopropylamine & other (unknown) cmpd in the manufacturing process. | |

| Details | Gosselin, R.E., R.P. Smith, H.C. Hodge. Clinical Toxicology of Commercial Products. 5th ed. Baltimore: Williams and Wilkins, 1984., p. II-328 | |

| Record name | DIALLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1566 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

BROWN LIQUID, Oily liquid | |

CAS No. |

2303-16-4 | |

| Record name | DIALLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16133 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Di-allate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2303-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-allate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIALLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1566 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

25-30 °C | |

| Details | Worthing, C.R. and S.B. Walker (eds.). The Pesticide Manual - A World Compendium. 8th ed. Thornton Heath, UK: The British Crop Protection Council, 1987., p. 246 | |

| Record name | DIALLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1566 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Environmental Fate and Persistence of Diallate

Soil Environmental Dynamics of Diallate

The behavior of Diallate in the soil is a critical aspect of its environmental profile. Once applied, it is subject to various processes that determine its longevity and potential for movement within the soil matrix.

Diallate's persistence in soil is influenced by a combination of biotic and abiotic degradation processes. The rate of its dissipation can be described by complex kinetics, often appearing to be between first and second-order reactions nih.gov. Under typical agricultural conditions, Diallate applied in the spring has been observed to degrade completely within the growing season nih.gov.

The persistence of Diallate in soil is significantly affected by various physicochemical parameters. Higher soil organic matter content is inversely proportional to the leaching of Diallate, suggesting stronger adsorption and potentially slower degradation of the un-adsorbed fraction nih.gov. The mobility of Diallate also appears to decrease as the Cation Exchange Capacity (CEC) of the soil increases.

Increased soil moisture and temperature have been shown to enhance the rate of Diallate dissipation. For instance, effective control of Avena fatua L. with Diallate in Regina clay required a soil moisture level of slightly less than 15% nih.gov. This suggests that adequate moisture is necessary for the herbicide's activity and likely its microbial degradation. While specific quantitative data on the effect of a range of temperatures on Diallate's half-life is limited, the general principle for many herbicides is that degradation rates increase with temperature up to an optimum for microbial activity.

| Soil Physicochemical Parameter | Influence on Diallate Persistence | Supporting Evidence/General Principles |

|---|---|---|

| Soil Organic Matter (SOM) | Higher SOM is associated with reduced leaching, suggesting increased adsorption and potentially altered bioavailability for degradation. | Leaching of Diallate is inversely proportional to the amount of organic matter in the soil nih.gov. |

| Soil Moisture | Increased soil moisture generally enhances the dissipation rate of Diallate. | A moisture level of just under 15% was found to be necessary for the effective action of Diallate in Regina clay, implying a role for moisture in its degradation or uptake nih.gov. |

| Temperature | Higher temperatures are expected to increase the rate of Diallate dissipation, a common trend for microbially-mediated herbicide degradation. | While specific studies on Diallate are limited, the degradation of many herbicides increases with temperature. |

| Cation Exchange Capacity (CEC) | Higher CEC is associated with decreased mobility of Diallate. | General principle of soil science where higher CEC can lead to greater adsorption of certain chemical compounds. |

The persistence of Diallate varies across different soil types, largely due to differences in their physical and chemical properties. In a study comparing two soil types under simulated summer conditions, Diallate exhibited different half-lives, indicating the influence of soil composition on its persistence.

| Soil Type | Simulated Conditions | Half-life (weeks) |

|---|---|---|

| Moist Loam Soil | Summer growing conditions (21 - 32 °C) | > 4 |

| Regina Heavy Clay | Summer growing conditions (25 °C) | 5 - 6 |

Field studies provide valuable insights into the real-world persistence of Diallate. Research has shown that when Diallate is applied in May, it completely degrades within the growing season, indicating that under typical agricultural practices, long-term carryover into the following season may not be a significant concern nih.gov. However, the initial rate of dissipation can be influenced by application timing and environmental conditions.

The movement of Diallate within the soil profile is primarily governed by its interaction with soil particles, particularly through adsorption and desorption processes.

The adsorption of Diallate to soil colloids is a key factor in determining its mobility and bioavailability. The process can be described by the Freundlich adsorption isotherm, which relates the concentration of the herbicide in the soil to its concentration in the soil solution. The Freundlich constant, k, is an indicator of the adsorption capacity, while the exponent, 1/n, provides information on the intensity of adsorption.

A study on five Saskatchewan soils with varying organic matter and pH provided the following Freundlich adsorption parameters for Diallate:

| Soil Type | Organic Matter (%) | pH | Freundlich Constant (k) | Freundlich Exponent (1/n) |

|---|---|---|---|---|

| Melfort Loam | 10.5 | 5.9 | 56 | 0.72 |

| Weyburn Sandy Loam | 6.5 | 6.5 | 11 | 0.97 |

| Regina Clay | 4.2 | 7.7 | 9 | 0.95 |

| Indian Head Sandy Loam | 4.1 | 7.8 | 7 | 0.98 |

| Asquith Sandy Loam | 2.5 | 8.0 | 5 | 1.02 |

These data indicate that soils with higher organic matter content, such as the Melfort Loam, exhibit a significantly higher adsorption capacity for Diallate. Information on the desorption of Diallate from soil colloids is limited in the available scientific literature.

Transport and Mobility within Edaphic Systems

Leaching Potentials and Subsurface Migration Pathways

The potential for diallate to leach through the soil profile and migrate into subsurface environments is governed by a combination of its chemical properties and the characteristics of the soil. The leaching of diallate has been shown to be proportional to its solubility in water and inversely proportional to the organic matter content of the soil nih.gov. This relationship is a key determinant of its mobility and potential to contaminate groundwater.

Soil properties such as permeability, texture, and structure are critical in defining leaching potential usda.govoregonstate.eduusda.gov. In soils with high permeability and low organic matter, such as washed sand, diallate has been observed to leach to a depth of 15 cm. Conversely, in soils rich in organic matter, like peaty muck, its movement is significantly restricted, remaining within the top 5 cm of the soil column nih.gov. Soils with high clay and organic matter content have a greater capacity for sorption, binding the pesticide and reducing its downward movement oregonstate.edu.

Abiotic Degradation Pathways of Diallate in Environmental Compartments

Photolytic Transformation Processes

Photolysis, or photodegradation, is the breakdown of chemical compounds by light energy, particularly from the sun. This process is a significant abiotic pathway for the dissipation of many pesticides in the environment. Diallate is susceptible to photodegradation when exposed to sunlight, both on soil surfaces and as a thin film. This transformation is initiated when the molecule absorbs light energy, leading to a series of chemical reactions that alter its structure.

The rate of diallate photodegradation is influenced by the surface on which it resides. Studies have shown a notable difference in degradation kinetics between diallate present as a thin film and when it is incorporated into soil. When exposed to simulated sunlight, the degradation of trans-diallate (B101354) is more rapid on a surface as a thin film compared to when it is mixed with soil. For instance, after eight days of exposure, 55.4% of trans-diallate degraded in a thin film, whereas only 23.5% decomposed when incorporated into the soil over the same period. The degradation of the cis-isomer of diallate proceeds at a slightly slower rate. The kinetics of such reactions can often be described using pseudo-first-order models, where the rate of degradation is proportional to the concentration of the pesticide, although the complex nature of soil can sometimes lead to more complex kinetic behaviors researchgate.netmdpi.com.

| Matrix | Irradiation Time (days) | Degradation (%) |

|---|---|---|

| Thin Film | 1 | 10.0 |

| Thin Film | 8 | 55.4 |

| Incorporated in Soil | 1 | 9.2 |

| Incorporated in Soil | 8 | 23.5 |

The degradation of diallate is driven by the absorption of light, particularly in the ultraviolet (UV) portion of the solar spectrum. The effectiveness of different wavelengths can vary, with longer UV wavelengths sometimes showing a greater capacity for pesticide degradation than shorter wavelengths for certain compounds mdpi.com. Simulated sunlight, which mimics the natural solar spectrum, has been effectively used in laboratory studies to investigate the photodegradation of diallate. For some pesticides, specific UV wavelengths, such as 365 nm, have been shown to be effective in inducing degradation, especially in the presence of a photocatalyst like titanium dioxide nih.gov. The energy provided by these wavelengths is sufficient to break chemical bonds within the diallate molecule, initiating its transformation mdpi.com. The rate of degradation can be influenced by factors such as light intensity and the presence of other substances in the environmental matrix that can either enhance or inhibit the process nih.gov.

The photolytic transformation of diallate results in the formation of several degradation products. The primary photochemical reactions involve both the isomerization between the cis and trans forms of diallate and the oxidative cleavage of the molecule. This cleavage leads to the formation of identifiable products, including 2,3-dichloroacrolein and 2-chloroacroleins. The identification of these photoproducts is crucial for understanding the complete environmental fate of the parent compound and is typically achieved using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) researchgate.netmdpi.comnih.gov. These techniques allow for the separation and structural elucidation of the various transformation products formed during irradiation.

Diallate exists as two geometric isomers, cis and trans, which exhibit different behaviors upon exposure to light. The primary photochemical event is often the isomerization between these two forms nih.gov. This trans-cis isomerization is a reversible process that can occur on very fast timescales upon photon absorption. The two isomers can have different stabilities and degradation rates. For diallate, the rate of decomposition of the cis-isomer has been found to be slightly slower than that of the trans-isomer. The study of isomer-specific dynamics is critical as the different isomers of a compound can have distinct toxicological and environmental properties nih.gov.

Hydrolytic Degradation Mechanisms

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. For many pesticides, this is a key pathway for abiotic degradation in aqueous environments.

Diallate is generally considered to be stable to hydrolysis under typical environmental conditions nih.gov. A calculated half-life for diallate in water at a neutral pH is approximately 6.6 years, indicating a very slow degradation rate through this pathway nih.gov. This stability is derived from calculated neutral and base rate constants of (1.2 ± 0.7) x 10⁻⁵ hr⁻¹ and 0.9 ± 0.4 L/mol-hr, respectively nih.gov.

However, under extreme laboratory conditions, hydrolysis can be induced. One study noted that complete hydrolysis of diallate could be achieved in a 1 N sodium hydroxide (B78521) solution (highly alkaline) at 95°C in one hour. Similarly, significant hydrolysis required approximately 11 N sulfuric acid (highly acidic) at the same temperature and duration msu.edu. It is critical to note that this particular study was deemed scientifically invalid for determining kinetic half-lives because it did not include dark controls, making it impossible to distinguish between hydrolytic degradation and photolytic (light-induced) degradation msu.edu.

The rate of hydrolysis for chemical compounds is often highly dependent on the pH of the water viu.ca. While specific experimental half-lives for diallate across a range of environmentally relevant pH values (e.g., pH 4, 7, 9) are not well-documented, the general principle is that alkaline-catalyzed hydrolysis is a significant degradation pathway for many thiocarbamate herbicides usda.gov.

Table 1: Available Hydrolysis Kinetic Data for Diallate

| Condition | Rate / Half-Life | Comment | Source |

|---|---|---|---|

| Calculated (Neutral pH) | Half-life: 6.6 years | Based on calculated neutral and base rate constants. | nih.gov |

| 1 N NaOH (Alkaline) @ 95°C | Complete hydrolysis in 1 hour | Experimental study was deemed invalid for kinetic analysis due to lack of dark controls. | msu.edu |

| ~11 N H₂SO₄ (Acidic) @ 95°C | 50% hydrolysis in 1 hour |

The specific chemical products resulting from the hydrolysis of diallate are not well-documented in scientific literature. The study that induced hydrolysis under harsh acidic and alkaline conditions did not identify the resulting degradation products msu.edu. While the hydrolysis of thiocarbamates can theoretically cleave the ester or carbamate (B1207046) linkages, yielding alcohols, amines, and carbon dioxide, the specific pathway and products for diallate have not been definitively identified. For comparison, the photochemical degradation of diallate, not hydrolysis, has been shown to produce compounds such as 2,3-dichloroacrolein and 2-chloroacroleins nih.gov.

Volatilization Dynamics

Volatilization is the process by which a substance evaporates from a solid or liquid phase into a gaseous phase. For soil-applied herbicides like diallate, it can be a significant pathway for dissipation into the atmosphere.

Diallate is classified as a volatile herbicide, and its loss from treated fields into the atmosphere can be a notable route of dissipation nih.gov. The rate of volatilization from a surface has been measured experimentally.

Table 2: Measured and Calculated Volatilization Rates for Diallate

| Phase | Rate / Half-Life | Condition | Source |

|---|---|---|---|

| Solid Surface | 10.63 x 10⁻⁹ mol/cm²/hr | At 20°C | nih.gov |

| Aqueous Phase (River) | Calculated Half-Life: 16 days | From a model river (1m deep, 1 m/s current, 3 m/s wind). | nih.gov |

The rate of diallate volatilization is not constant and is heavily influenced by several environmental and application-specific factors.

Soil Incorporation : This is one of the most critical factors. Incorporating the herbicide into the top layer of soil immediately after application drastically reduces volatilization losses. Most vapor loss occurs within the first few hours after application from the soil surface; mixing it into the soil reduces the concentration at the air-soil interface and subsequent escape into the atmosphere epa.gov. Studies on the related herbicide triallate have shown that soil incorporation can reduce total emissions from over 50% to less than 5% taylorfrancis.com.

Soil Moisture : Diallate volatilizes much more rapidly from wet or moist soils than from dry soils. Water molecules compete with the pesticide for binding sites on soil particles, which displaces diallate molecules into the soil air, making them more available to volatilize. However, if the soil becomes very dry (e.g., moisture levels below 2.4%), the volatilization rate is slowed as the pesticide becomes more strongly adsorbed to the dry soil particles.

Temperature : Higher soil and air temperatures increase the vapor pressure of diallate, which in turn increases the rate of volatilization. The highest losses often occur in the early afternoon when temperatures are at their peak.

Air Movement : Increased wind speed or air movement across the soil surface enhances the rate of volatilization by removing the layer of pesticide-laden air at the surface, thereby steepening the concentration gradient and encouraging further movement from the soil into the air.

Atmospheric Degradation Mechanisms

Once diallate has volatilized into the atmosphere, it is subject to degradation by various chemical and photolytic processes. The persistence of diallate in the atmosphere is relatively short due to these reactions.

The primary mechanism for atmospheric degradation is its reaction with photochemically-produced hydroxyl radicals (•OH) nih.gov. This reaction is relatively rapid and is the main determinant of diallate's atmospheric lifetime. Diallate that is adsorbed to airborne particulate matter (aerosols) degrades more slowly nih.gov.

Table 3: Atmospheric Degradation Half-Lives for Diallate

| Atmospheric Phase | Degradation Mechanism | Estimated Half-Life | Source |

|---|---|---|---|

| Vapor Phase | Reaction with Hydroxyl Radicals (•OH) | 5.1 hours | nih.gov |

| Vapor Phase | Reaction with Ozone (O₃) | 49 days | nih.gov |

| Particulate/Aerosol Phase | Photodegradation | ~8 days | nih.gov |

Ozonolysis in Atmospheric Compartments

In addition to reacting with hydroxyl radicals, Diallate in the atmosphere can also be degraded by ozone (O₃) nih.gov. Ozonolysis is a significant degradation pathway for unsaturated organic compounds in the atmosphere rsc.orgmasterorganicchemistry.com. The reaction is initiated by the addition of ozone across the carbon-carbon double bond present in the Diallate molecule, which leads to the formation of an unstable primary ozonide that subsequently decomposes into other products aaqr.org.

The rate of this degradation pathway is dependent on the atmospheric concentration of ozone. Assuming a typical atmospheric ozone concentration of 7 x 10¹¹ molecules per cubic centimeter, the estimated half-life for the degradation of vapor-phase Diallate by ozonolysis is 49 days nih.gov. This indicates that ozonolysis is a much slower degradation process for atmospheric Diallate compared to its reaction with hydroxyl radicals nih.gov. The photochemical reactions of Diallate, including ozonolysis, can lead to the formation of degradation products such as 2,3-dichloroacrolein and 2-chloroacrolein nih.gov.

Table 2: Atmospheric Half-Life of Diallate with Ozone

| Atmospheric Oxidant | Assumed Concentration (molecules/cm³) | Calculated Half-Life | Source |

|---|---|---|---|

| Ozone (O₃) | 7.0 x 10¹¹ | 49 days | nih.gov |

Diallate Interactions with Biological Systems

Microbial Transformation and Biodegradation of Diallate

The persistence and fate of the thiocarbamate herbicide diallate in the soil environment are significantly influenced by microbial activities. Indigenous microbial communities and specific isolated microorganisms play a crucial role in its transformation and ultimate breakdown.

Role of Indigenous Microbial Communities in Diallate Degradation in Soils

The disappearance of diallate from microbiologically active soils is notably rapid, with studies showing that over 50% of an applied dose can dissipate within four weeks. In contrast, losses from sterile soils are much slower, with more than half of the initial amount remaining after 20 weeks. nih.gov This disparity underscores the primary role of microbial degradation in the herbicide's breakdown in non-sterile soil environments. nih.gov The process in non-sterile soils is a combination of microbial degradation and the binding of diallate or its metabolites to soil components, forming unextractable residues. nih.gov In sterile soils, the slower loss is attributed to a combination of this binding and slow chemical degradation. nih.gov

A direct relationship exists between the rate of diallate degradation and the microbial biomass present in the soil. capes.gov.br In agricultural soils manipulated to contain varying quantities of metabolically-active microorganisms, the degradation rates of diallate were consistently proportional to the microbial biomass. capes.gov.br This indicates that a larger and more metabolically active microbial population leads to a more rapid breakdown of the herbicide.

The microbial degradation of diallate ultimately leads to its mineralization, a process that converts the organic compound into inorganic substances. A key indicator of this process is the formation of radiolabeled carbon dioxide (¹⁴CO₂) when using ¹⁴C-labeled diallate. Studies have demonstrated the rapid formation of ¹⁴CO₂ from microbiologically active soil samples treated with labeled diallate, whereas ¹⁴CO₂ evolution from sterile soil samples is significantly slower. nih.gov This confirms that soil microorganisms are capable of cleaving the diallate molecule and utilizing its carbon, ultimately releasing it as CO₂.

Substantial amounts of radioactivity from ¹⁴C-labeled diallate are retained as unextractable residues in both sterile and non-sterile soils shortly after application. nih.gov The formation of these residues is influenced by microbial activity, which can transform the parent compound into metabolites that are more readily bound to soil organic matter. nih.gov The presence of reactive chemical groups, such as those that can be formed during the microbial metabolism of diallate, tends to increase the formation of unextractable residues. nih.gov While a portion of these residues may be slowly released over time, a significant fraction can remain sequestered in the soil for extended periods. nih.gov

Pure Culture Studies of Diallate-Degrading Microorganisms

To better understand the specific microorganisms responsible for diallate degradation, researchers have isolated and studied pure cultures of various soil fungi. These studies have identified several fungal species with the capacity to break down this herbicide.

Several fungal species isolated from agricultural soils have demonstrated the ability to degrade diallate in laboratory settings. Among the tested fungi, Phoma eupyrena, Penicillium janthinellum, and Trichoderma harzianum were found to be capable of degrading at least 20% of an applied dose of the herbicide after ten days of incubation. nih.gov

Further investigation into the degradation capabilities of Trichoderma harzianum revealed that its efficiency can vary depending on the culture conditions. For instance, the degradation of diallate by T. harzianum was observed to be slower in soil cultures compared to liquid nutrient cultures. nih.gov This suggests that nutrient availability and other environmental factors play a significant role in the efficacy of these fungi in degrading diallate.

Bacterial Degradation Pathways and Associated Microorganisms

The dissipation of Diallate in agricultural soils is primarily attributed to microbial activity. In microbiologically active soils, the herbicide is lost rapidly, with studies showing that over 50% of an applied dose can disappear within four weeks. nih.gov In contrast, its loss from sterilized soils is significantly slower, indicating that microbial degradation is the principal mechanism of its breakdown, supplemented by the binding of Diallate or its metabolites to soil components. nih.gov

The degradation process involves the transformation of the parent molecule by soil microorganisms. The incubation of soil treated with 14C-labeled Diallate resulted in the rapid evolution of 14CO2 from microbially active samples, a direct indicator of metabolic breakdown. nih.gov While the complete degradation pathways are complex, the primary route is considered to be biological degradation rather than slow chemical breakdown. nih.gov

Several fungal species have been identified as capable of degrading Diallate. Pure culture studies have demonstrated the capacity of specific fungi isolated from agricultural soils to break down the herbicide. nih.gov

| Microorganism Type | Species | Degradation Capacity |

|---|---|---|

| Fungus | Phoma eupyrena | Capable of degrading at least 20% of applied Diallate (2.5 ppm) in ten days. nih.gov |

| Fungus | Penicillium janthinellum | Capable of degrading at least 20% of applied Diallate (2.5 ppm) in ten days. nih.gov |

| Fungus | Trichoderma harzianum | Capable of degrading at least 20% of applied Diallate (2.5 ppm) in ten days. nih.gov |

Elucidation of Enzymatic Mechanisms Catalyzing Microbial Degradation

While microbial activity is established as the primary driver of Diallate degradation, the specific enzymatic mechanisms have not been fully elucidated in the scientific literature. Herbicide degradation in microbes is generally facilitated by enzymes such as oxidoreductases and hydrolases, which catalyze reactions including oxidation, reduction, and hydrolysis. ucanr.edu In mammalian systems, the metabolism of Diallate proceeds via sulfoxidation, involving a microsomal oxidase system. nih.gov However, it is not confirmed that the microbial degradation pathway utilizes the same enzymatic processes.

Research on other thiocarbamate herbicides suggests that the initial steps of microbial degradation often involve oxidation of the sulfur atom to a sulfoxide (B87167), followed by cleavage of the carbamate (B1207046) bond. This process typically requires oxygenases and hydrolases. The specific enzymes responsible for catalyzing these steps in the breakdown of Diallate by soil microorganisms like Phoma eupyrena, Penicillium janthinellum, and Trichoderma harzianum remain a subject for further investigation.

Plant-Diallate Interactions

Mode of Herbicidal Action at the Molecular and Cellular Level in Target Species

Inhibition of Seedling Organogenesis (Shoot and Root Development)

Diallate exhibits its herbicidal effects by interfering with the early stages of seedling development, particularly affecting shoot and root growth. Its primary impact is on cell elongation or expansion, with damage to mitotic activity considered a secondary effect. cambridge.org

In susceptible species like wild oat (Avena fatua), shoot tissue is more readily damaged by Diallate vapor than root tissue. cambridge.org The meristematic tissue at the base of the first leaf appears to be especially vulnerable, showing a high number of cellular abnormalities. cambridge.org In more tolerant species such as spring wheat (Triticum aestivum), shoot tissue is also more sensitive than root tissue, but the effects are characterized by reduced mitotic activity and shoot inhibition with fewer cellular abnormalities even at high concentrations. cambridge.org

| Organism | Affected Tissue | Observed Effects | Primary Mechanism |

|---|---|---|---|

| Wild Oat (Avena fatua) | Shoot (especially meristematic tissue) | Severe damage and cellular abnormalities. cambridge.org | Inhibition of cell elongation/expansion. cambridge.org |

| Spring Wheat (Triticum aestivum) | Shoot | Reduced mitotic activity and shoot inhibition. cambridge.org | Inhibition of cell elongation/expansion. cambridge.org |

Disruption of Lipid Metabolism Pathways

Diallate is classified as a carbamothioate herbicide that functions as a lipid synthesis inhibitor. cambridge.org Its mode of action involves impairing the synthesis of surface lipids, which include critical components like waxes, cutin, and suberin. cambridge.org This disruption interferes with the formation of very long-chain fatty acids, which are the precursors for these surface lipids. cambridge.orglsuagcenter.com

A significant consequence of this action is the reduction of epicuticular lipids on the leaf surface. cambridge.org Research on pea plants (Pisum sativum) has shown that exposure to Diallate vapor leads to a quantifiable reduction in these protective waxes. This alteration of the plant cuticle increases the foliar uptake of other subsequently applied herbicides. cambridge.orgcambridge.org

| Plant Species | Pathway Affected | Molecular Impact | Physiological Consequence |

|---|---|---|---|

| General (Grasses) | Lipid Biosynthesis | Inhibits synthesis of very long-chain fatty acids. cambridge.orglsuagcenter.com | Impairs formation of surface lipids (waxes, cutin, suberin). cambridge.org |

| Pea (Pisum sativum) | Epicuticular Lipid Synthesis | Reduces the amount of protective epicuticular wax on leaves. cambridge.org | Increases foliar penetration of other chemical compounds. cambridge.orgcambridge.org |

Diallate Uptake and Translocation in Agricultural Crops and Target Weeds

The uptake and movement of Diallate in plants are critical to its herbicidal activity. As a soil-applied herbicide, Diallate is primarily absorbed by the emerging shoots of seedlings. cambridge.org Studies on wild oat and wheat demonstrate that shoot tissue is more susceptible to damage from Diallate vapor than root tissue, highlighting the importance of the coleoptile as a site of uptake. cambridge.org

Once absorbed, Diallate is a systemic herbicide, meaning it can be translocated from the site of application to other parts of the plant. unl.edu This movement typically occurs through the plant's vascular system. unl.eduwisc.edu For soil-applied herbicides like Diallate, translocation generally happens via the xylem, which transports water and nutrients from the roots to the shoots. wisc.edu The herbicide then accumulates in areas of rapid growth, where it exerts its inhibitory effects on development. unl.edu The pattern of uptake and movement is generally similar in susceptible weeds like wild oat and more tolerant crops like barley and wheat, though differences in translocation to the roots have been noted. nih.gov

| Process | Description | Primary Route/Tissue |

|---|---|---|

| Uptake (Soil Application) | Herbicide is absorbed by the emerging seedling. | Emerging shoot (coleoptile). cambridge.org |

| Translocation | Systemic movement from the site of uptake to other plant parts. | Xylem. wisc.edu |

Comparative Absorption Dynamics in Specific Plant Tissues (e.g., coleoptile, roots)

The primary route of entry for the herbicide diallate into grass seedlings is the coleoptile, the protective sheath covering the emerging shoot. nih.gov Research using radiolabeled diallate (¹⁴C) has demonstrated that in wild oat (Avena fatua), the emerging coleoptile is the main site of absorption, with extremely minor uptake occurring through the roots during the early stages of seedling development. nih.gov

Roots are generally efficient absorptive organs for soil-applied herbicides due to the absence of a thick cuticle, which is present on leaves. unl.edu Herbicide absorption is most prominent in the region just behind the root tip, an area dense with root hairs that maximize surface area for water and nutrient uptake. unl.edu Despite this, for diallate, the coleoptile remains the more significant site of entry in susceptible grass species. nih.gov

| Plant Species | Primary Absorption Tissue | Root Uptake | Reference |

| Wild Oat (Avena fatua) | Coleoptile | Extremely Minor | nih.gov |

| Wheat (Triticum aestivum) | Coleoptile | Minor | nih.govcambridge.org |

| Barley (Hordeum vulgare) | Coleoptile | Minor | nih.govcambridge.org |

| Flax (Linum usitatissimum) | Not Specified | Minor | nih.gov |

Intracellular Transport and Distribution Mechanisms

Once absorbed by the plant, primarily through the coleoptile, diallate and its metabolites are subject to intracellular and long-distance transport to reach their sites of action. The movement of substances within a plant occurs through complex logistical networks. Long-distance transport relies on the vascular tissues: the xylem and the phloem. slideshare.net

Generally, root-absorbed compounds are transported upwards to the shoots via the xylem with the transpiration stream. slideshare.net Compounds absorbed by aerial parts, like the coleoptile in the case of diallate, can enter the phloem for translocation throughout the plant. slideshare.net Phloem transport is an active process that moves assimilates, such as sugars, from their point of production (sources) to areas of growth or storage (sinks). slideshare.net This movement is driven by a pressure gradient created by the active loading and unloading of solutes. slideshare.net Studies with radiolabeled thiocarbamate herbicides have confirmed they are rapidly taken up by roots and translocated upward throughout the leaves and stems. ucanr.edu

At the cellular level, transport across membranes and within the cytoplasm is essential for the distribution of xenobiotics like diallate. Movement can occur from cell to cell through plasmodesmata (symplastic pathway) or across cell walls (apoplastic pathway). Within the cell, transport is a dynamic process involving both random diffusion and directed movement along the cytoskeleton, driven by motor proteins.

Plant Metabolism of Diallate

Elucidation of Metabolic Pathways and Product Identification in Major Crops

The metabolism of diallate in plants is a critical process that determines its herbicidal efficacy and selectivity. While detailed pathways in crops are not as extensively documented as in mammals, the fundamental biochemical reactions are expected to be similar. The primary metabolic pathway for thiocarbamate herbicides like diallate involves an initial activation step followed by detoxification. nih.govnih.gov

The key initial step is sulfoxidation , where the sulfur atom of the thiocarbamate is oxidized to form a sulfoxide derivative. nih.govnih.gov This sulfoxide is a more reactive intermediate and is considered the active form of the herbicide. This bioactivation is a crucial prerequisite for its herbicidal activity, which involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis. nih.gov

Following activation, the diallate sulfoxide is detoxified, primarily through conjugation with endogenous molecules. In mammals, the sulfoxide reacts with glutathione (B108866) (GSH) to form a conjugate, which is then further metabolized into derivatives of mercapturic acid, cysteine, and mercaptoacetic acid. nih.gov A similar pathway involving glutathione conjugation is a well-established mechanism for herbicide detoxification in plants. frontiersin.orgresearchgate.net The process ultimately leads to the breakdown of the molecule, with CO₂ being identified as a terminal metabolite in mammalian studies, suggesting the cleavage and degradation of the carbamoyl (B1232498) moiety. nih.gov

| Metabolic Step | Description | Key Intermediate/Product | Reference |

| Phase I: Activation | Oxidation of the sulfur atom. | Diallate Sulfoxide | nih.govnih.gov |

| Phase II: Detoxification | Conjugation of the activated intermediate with glutathione. | S-(diisopropylcarbamoyl)-glutathione | nih.gov |

| Phase III: Further Metabolism | Cleavage and processing of the glutathione conjugate. | Mercapturic acid derivatives (in mammals) | nih.gov |

| Degradation | Breakdown of the molecule's core structure. | Carbon Dioxide (in mammals) | nih.gov |

Isomer-Specific Metabolic Transformations within Plant Systems

Diallate exists as two geometric isomers, cis- and trans-diallate (B101354). Research into the metabolism of these isomers in mammalian systems indicates that both are substrates for the same general metabolic pathway. nih.gov Studies using mouse hepatic microsomes showed that both cis- and trans-diallate are metabolized in an NADPH-dependent reaction, which points to the involvement of cytochrome P450 enzymes. nih.gov

The metabolic process for both isomers proceeds via sulfoxidation. nih.gov Following this activation, the resulting sulfoxide intermediates are detoxified through conjugation with glutathione. nih.gov The ultimate excretion products, such as mercapturic acid derivatives, are formed from both isomers, suggesting a common metabolic fate. nih.gov While direct studies on isomer-specific metabolism in plants are limited, the conservation of fundamental detoxification enzymes like cytochrome P450s and glutathione S-transferases between plants and animals suggests that a similar non-stereoselective metabolic transformation likely occurs in plant systems.

Identification of Enzymatic Biotransformations Relevant to Detoxification in Plants

The detoxification of herbicides in plants is an enzymatic process typically divided into three phases, involving a suite of specialized enzymes.

Phase I: Modification The initial modification of diallate, specifically sulfoxidation, is catalyzed by Cytochrome P450 monooxygenases (P450s) . nih.govnih.gov P450s are a vast superfamily of enzymes in plants that catalyze a wide array of oxidative reactions, playing crucial roles in both primary and secondary metabolism, including the detoxification of xenobiotics. researchgate.netmdpi.com By adding or exposing functional groups, P450s increase the reactivity of the herbicide molecule, preparing it for subsequent detoxification steps. nih.gov

Phase II: Conjugation The activated diallate sulfoxide is detoxified by Glutathione S-transferases (GSTs) . frontiersin.orgnih.gov GSTs are major Phase II detoxification enzymes that catalyze the conjugation of the electrophilic herbicide intermediate with the endogenous antioxidant tripeptide, glutathione (GSH). researchgate.netnih.gov This reaction renders the herbicide more water-soluble and significantly less toxic, effectively neutralizing it. researchgate.net The resulting glutathione conjugate is then targeted for transport and sequestration. Plant GSTs are well-known for their role in conferring herbicide tolerance in major crops. nih.govresearchgate.net

Phase III: Sequestration The glutathione-diallate conjugate is typically transported into the vacuole for storage or further degraded within the cell. This sequestration isolates the detoxified herbicide from sensitive metabolic processes in the cytoplasm.

Secondary Metabolic Responses and Their Regulatory Networks in Plants under Herbicide Exposure

Exposure to chemical stressors, including herbicides like diallate, can trigger a broad defense response in plants, leading to significant shifts in secondary metabolism. mdpi.com Plant secondary metabolites are a diverse group of organic compounds that are not directly involved in the normal growth and development of an organism but play crucial roles in environmental interactions and defense. mdpi.comnih.gov

Upon sensing the chemical stress induced by a herbicide, plant signaling pathways are activated. This can lead to the upregulation of genes involved in the biosynthesis of various protective compounds. These responses are part of a plant's general strategy to mitigate cellular damage, particularly oxidative stress, which is a common consequence of herbicide action.

Key secondary metabolic responses include:

Increased production of phenolic compounds: This group, which includes flavonoids, tannins, and lignin (B12514952) precursors, possesses strong antioxidant properties that can help neutralize reactive oxygen species (ROS) generated during stress. mdpi.com

Synthesis of terpenoids: These compounds can have various defensive functions, including acting as signaling molecules or deterrents. mdpi.com

Production of nitrogen-containing compounds: Alkaloids and cyanogenic glycosides are examples of nitrogenous secondary metabolites that can be involved in plant defense. mdpi.com

These metabolic changes are regulated by complex gene networks that control the expression of biosynthetic enzymes. The plant's ability to mount a robust secondary metabolic response can be a key factor in its tolerance to herbicide exposure.

Ecological Implications for Non-Target Organisms in Agricultural and Natural Systems

The application of herbicides, while targeted at controlling unwanted vegetation, can have unintended consequences for a wide range of non-target organisms. Diallate, a thiocarbamate herbicide, has been the subject of environmental scrutiny to understand its potential ecological impact. Its fate and behavior in the environment determine the exposure pathways and potential risks to organisms in both agricultural landscapes and adjacent natural ecosystems.

Environmental Risk Assessment Frameworks for Herbicides

Environmental risk assessment (ERA) for herbicides like diallate is a systematic process used by regulatory agencies to evaluate the potential for adverse ecological effects resulting from their use. epa.gov The fundamental goal is to characterize the nature and magnitude of risks to environmental receptors, such as wildlife, plants, and entire ecosystems. nih.gov This process is generally structured into several key phases: problem formulation, hazard assessment, exposure assessment, and risk characterization. epa.govhh-ra.org

Problem Formulation: This initial stage defines the scope of the assessment, identifying the environmental values to be protected, the stressors (in this case, diallate and its degradation products), and the potential exposure pathways.

Hazard Assessment: This phase evaluates the inherent toxicity of the chemical to a range of non-target organisms. It involves reviewing toxicological studies to determine the concentrations at which adverse effects occur in representative species of flora and fauna (e.g., fish, invertebrates, plants). hh-ra.org

Exposure Assessment: This step quantifies the contact between the herbicide and ecological receptors. It involves modeling and measuring the environmental fate of the chemical—how it moves through and persists in soil, water, and air—to predict the environmental concentrations that organisms are likely to encounter. nih.gov

Risk Characterization: In the final phase, the information from the hazard and exposure assessments is integrated to estimate the probability and magnitude of adverse effects. This is often expressed as a risk quotient, comparing the predicted environmental concentration to the concentration known to cause toxic effects. hh-ra.org

In the United States, the Environmental Protection Agency (EPA) is responsible for this regulatory oversight. epa.gov The registration of diallate has been subject to this framework, leading to the development of "Position Documents" that present analyses of data and risk assessments concerning the herbicide. nih.gov This process ensures that the potential ecological impacts are weighed against the benefits of the herbicide's use in agriculture.

Contamination Pathways to Non-Target Terrestrial Biota (e.g., via spray drift, volatilization)

Non-target terrestrial organisms can be exposed to diallate through several pathways, most notably spray drift during application and subsequent volatilization from treated soil or plant surfaces. taylorfrancis.com The potential for these pathways to be significant routes of exposure is governed by the herbicide's physicochemical properties, environmental conditions, and application methods. researchgate.netuobasrah.edu.iq

Spray Drift: This is the movement of airborne pesticide droplets away from the target area during application. uobasrah.edu.iq Factors influencing drift include droplet size, wind speed, release height, and the formulation of the spray liquid. ugent.be The physicochemical properties of the herbicide formulation, such as surface tension and viscosity, can significantly affect the droplet size spectrum and thus the potential for drift. researchgate.net

Volatilization: This is the process by which a substance evaporates, transforming from a solid or liquid into a gas. taylorfrancis.com Diallate applied to soil can volatilize into the atmosphere, with the rate of volatilization being influenced by its vapor pressure, soil type, moisture content, and temperature. epa.gov A higher vapor pressure indicates a greater tendency to volatilize. Once in the atmosphere, these vapors can be transported downwind and deposited onto non-target plants, soil, and water bodies, exposing terrestrial organisms far from the application site. taylorfrancis.com

The environmental fate of diallate in soil is a balance between degradation, adsorption, and volatilization. nih.gov Its moderate persistence and volatility mean that both spray drift and post-application vapor movement are relevant exposure pathways for non-target terrestrial biota. herts.ac.ukepa.gov

| Property | Value | Implication for Contamination Pathway | Reference |

|---|---|---|---|

| Vapor Pressure | 1.5 x 10⁻⁴ Torr | Indicates a potential for volatilization from soil and plant surfaces after application. | epa.gov |

| Water Solubility | 14 ppm at 25°C | Low to moderate solubility suggests it will primarily be associated with soil particles but can be transported in runoff. | nih.govepa.gov |

| Log Kow (Octanol-Water Partition Coefficient) | 3.6 | Indicates a moderate potential to adsorb to organic matter in soil and bioconcentrate in organisms. | nih.gov |

Analytical Methodologies for Diallate Research

Extraction and Sample Preparation Techniques for Environmental and Biological Matrices

Effective extraction and sample preparation are critical first steps in Diallate analysis, aiming to isolate the target compound from the complex components of environmental and biological samples.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Methodologies

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are common techniques employed for the extraction of Diallate from various matrices. SPE is widely used in environmental chemical analysis due to its convenience, speed, and efficiency in isolating specific analytes from complex mixtures. webofproceedings.org It involves using a solid substance as an extractant to retain target components from a sample, often employing a column separation format. webofproceedings.org LLE is another fundamental technique in sample preparation, utilized across various industries including environmental science and biological research. phenomenex.com It separates compounds based on their differential solubility in two immiscible liquids, typically an organic solvent and water. phenomenex.com LLE is particularly useful for separating polar and non-polar compounds and can be employed for sample cleanup and enrichment. phenomenex.com Many government agencies have approved SPE, also referred to as Liquid-Solid Extraction (LSE), as an alternative to traditional LLE methods for extraction and cleanup procedures. windows.net

Matrix-Specific Extraction Protocols (e.g., soil, water, plant tissues)

Extraction protocols for Diallate are often tailored to the specific matrix being analyzed to optimize recovery and minimize matrix effects. For soil samples, extraction of Diallate has been performed using solvents like acetone, followed by re-extraction with hexane. nih.gov Studies have shown good recovery rates of Diallate from soils after solvent extraction. epa.gov For water samples, sensitive methods utilizing GC equipped with an ECD have been developed for Diallate determination, with practical detection limits in the nanogram per liter range. nih.gov Extraction of Diallate from aqueous samples can involve techniques like liquid-liquid extraction using separatory funnels or continuous extractors, or solid-phase extraction. epa.gov, regulations.gov For plant tissues, procedures based on steam distillation have been described for the determination of Diallate residues. nih.gov In this method, the herbicide is steam-distilled directly from aqueous suspensions of plant samples and trapped in hexane. nih.gov Recovery rates of Diallate from various plant tissues like lettuce, peas, and corn using this method ranged from 77 to 96%. nih.gov

Cleanup and Fractionation Procedures (e.g., Florisil column chromatography)

Cleanup and fractionation procedures are often necessary after initial extraction to remove co-extracted interfering compounds that could affect the analytical determination. Florisil column chromatography is a commonly used technique for the cleanup of pesticide residues, including chlorinated hydrocarbons and herbicides, prior to chromatographic analysis. georgia.gov, epa.gov Florisil, a magnesium silicate (B1173343) with basic properties, separates analytes from interferences based on elution with solvent mixtures of varying polarity. epa.gov The cleanup can be accomplished using either a glass chromatographic column packed with Florisil or using solid-phase extraction cartridges containing Florisil. epa.gov Florisil cleanup is particularly useful when working with GC/ECD systems to remove matrix interferences that can cause both positive and negative interferences, thereby enhancing analytical quantification and analyte identification. biotage.com For Diallate analysis in natural waters, a comprehensive cleanup procedure has involved base partitioning, preliminary cleanup and fractionation on a deactivated Florisil column, and final cleanup on an activated Florisil column. nih.gov

Chromatographic and Spectrometric Quantification of Diallate and its Metabolites

Chromatographic and spectrometric techniques are essential for the separation, identification, and quantification of Diallate and its metabolites in prepared samples.

Gas Chromatography (GC) with Electron Capture Detection (ECD) for Residue Analysis

Gas Chromatography (GC) coupled with Electron Capture Detection (ECD) is a highly sensitive and selective analytical technique widely used for the determination of trace amounts of certain compounds, particularly those containing electronegative elements like halogens. scioninstruments.com, ontosight.ai, measurlabs.com Diallate, containing chlorine atoms, is well-suited for detection by GC-ECD. GC-ECD is a common method for the analysis of pesticide residues in environmental samples. ontosight.ai The principle of GC-ECD is based on the interaction between electrons emitted from a radioactive source (commonly Nickel-63) and the analyte molecules. scioninstruments.com, ontosight.ai Electronegative compounds in the sample capture these electrons, resulting in a decrease in the detector's standing current, which is proportional to the analyte concentration. scioninstruments.com, ontosight.ai GC-ECD has been used for the determination of Diallate residues in soils and natural waters. dntb.gov.ua, nih.gov

Method Development and Validation for Environmental Monitoring

Method development and validation are crucial steps to ensure the reliability and accuracy of analytical methods used for environmental monitoring of Diallate. Method validation involves evaluating parameters such as analytical curves, linearity, limits of detection (LOD) and quantification (LOQ), precision (repeatability and intermediate precision), and accuracy (recovery). nih.gov, researchgate.net For environmental monitoring, it is important to develop methods that are sensitive enough to detect Diallate at relevant trace levels. nih.gov, measurlabs.com Validation ensures that the method is suitable for its intended purpose, providing reliable results for the quantitative determination of the analyte in specific matrices. researchgate.net Studies on method validation for pesticide analysis in environmental samples using GC-ECD have demonstrated good linearity, recovery rates, and acceptable precision. nih.gov, researchgate.net For example, a validated GC-ECD method for another herbicide in soil showed good linearity (R² = 0.998) and recovery values ranging from 89 to 93.5%. nih.gov The development of such methods provides a robust framework for monitoring Diallate residues in the environment.

Diallate is a thiocarbamate herbicide used for controlling weeds and grasses in various crops nih.gov. It is a mixture of Z- and E-isomers of S-2,3-dichloroallyl diisopropylthiocarbamate epa.gov. Research into Diallate involves understanding its behavior in the environment and its metabolic fate in biological systems. Analytical methodologies and isotopic labeling techniques play a crucial role in these investigations.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Enhanced Resolution and Structural Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique widely used for the identification and quantification of volatile and semi-volatile organic compounds, including pesticides, in environmental samples labcompare.comthermofisher.com. GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry thermofisher.com. In GC, the sample is vaporized and separated into its components based on their boiling points and polarities as they move through a capillary column thermofisher.com. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented thermofisher.com. The mass analyzer separates these ions based on their mass-to-charge (m/z) ratios, producing a mass spectrum that can be used for compound identification thermofisher.com. GC-MS systems can operate in full scan mode to cover a wide range of m/z ratios or in selected ion monitoring (SIM) mode to focus on specific masses of interest, enhancing sensitivity for target analytes thermofisher.com. Tandem mass spectrometry (MS/MS) further enhances analytical capabilities, particularly in complex environmental matrices, by providing improved specificity and sensitivity for detecting trace contaminants mdpi.com. This is achieved by selecting specific ions from the first mass analyzer and fragmenting them further before analysis in a second mass analyzer, yielding more definitive structural information. GC-MS is effective for analyzing soil and water samples for semi-volatile compounds like pesticides and herbicides labcompare.com.

High-Performance Liquid Chromatography (HPLC) for Polar Metabolite Analysis

High-Performance Liquid Chromatography (HPLC) is another crucial chromatographic technique used in Diallate research, particularly for the analysis of more polar compounds, such as metabolites. HPLC separates compounds based on their interaction with a stationary phase and a mobile phase. This technique is often preferred for compounds that are not sufficiently volatile or are thermally labile, making them unsuitable for GC analysis. HPLC coupled with detectors like UV-Vis or mass spectrometry (HPLC-MS) allows for the separation, detection, and quantification of Diallate metabolites in various matrices, including biological samples nih.govbsu.edu.eg. HPLC-MS, especially with tandem mass spectrometry (HPLC-MS/MS), provides high sensitivity and selectivity for identifying and quantifying metabolites in complex biological fluids like urine and plasma capes.gov.br. This is particularly useful for metabolism studies where the transformation products may be more polar than the parent compound pensoft.net.

Application of Isotopic Labeling Techniques in Fate and Metabolism Studies

Isotopic labeling techniques, particularly using radioactive isotopes like Carbon-14 (¹⁴C), are invaluable for tracing the fate of Diallate in environmental and biological systems and for elucidating its metabolic pathways.

Synthesis and Chemical Reactivity Studies of Diallate

Stereochemistry and Isomeric Forms of Diallate

Diallate exists in cis and trans isomeric forms due to the double bond in the allyl group nist.gov. The cis-isomer is also known as (Z)-Diallate, and the trans-isomer is known as (E)-Diallate uni.lu. Stereochemistry, including cis-trans isomerism, refers to the three-dimensional arrangement of atoms in a molecule and how this affects its properties and reactivity ntu.edu.sgopenstax.org.

Synthesis and Characterization of cis and trans Isomers

The synthesis of Diallate typically involves forming the thiocarbamate linkage and incorporating the dichloropropenyl group, which introduces the possibility of cis and trans isomers. While specific detailed synthetic procedures for the separate cis and trans isomers of Diallate were not extensively detailed in the search results, the existence and characterization of these isomers are confirmed nist.gov. The separation of cis and trans isomers can be achieved by techniques such as column chromatography academie-sciences.fr. Characterization of these isomers can be performed using spectroscopic methods like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, as well as gas chromatography nist.govacademie-sciences.fr.

Isomer-Specific Reactivity and Differential Degradation Pathways

The cis and trans isomers of Diallate exhibit differences in their reactivity and degradation pathways nih.gov. Studies have shown that the degradation rate can differ between the isomers. For instance, the decomposition rate of the cis-isomer was found to be slower than that of the trans-isomer in a thin film and when incorporated into soil nih.gov.

Metabolism studies in mice and rats indicate that both cis- and trans-14C=O-Diallate are metabolized, yielding primarily 14CO₂ in the absence of glutathione (B108866) (GSH) nih.govnih.gov. In the presence of GSH, 14CO₂ and S-(diisopropylcarbamoyl)-GSH are produced nih.govnih.gov. The metabolic pathway appears to involve sulfoxidation, a nonenzymatic reaction of the sulfoxide (B87167) with GSH, and mercapturic acid formation nih.govnih.gov. Sulfoxides of the Diallate isomers are considered likely intermediates in these reactions and are more reactive and thermally unstable than other known thiocarbamate sulfoxides researchgate.net. The formation of mutagenic chloroacroleins is thought to involve primarily sulfoxidation of Diallate followed by sigmatropic rearrangement-1,2-elimination reactions nih.gov. An additional degradation pathway suggested by the finding of carbonyl sulfide (B99878) as an in vitro metabolite is α-carbon hydroxylation of the 2,3-dichloroallyl group researchgate.net.

The stereochemistry (cis- or trans-configuration) can influence a compound's reactivity, environmental persistence, and biological activity . For example, the cis-configuration of Diallate may enhance its herbicidal activity by optimizing binding to plant enzymes, while the trans-configuration could potentially reduce efficacy due to steric hindrance .

Synthetic Methodologies for Diallate and Related Thiocarbamate Analogs

Thiocarbamates, including Diallate, are a class of compounds with various applications, particularly in agriculture nih.govresearchgate.netnih.gov. Several methods exist for the synthesis of thiocarbamates researchgate.net.

Novel Synthetic Routes and Process Optimization Strategies

General methods for synthesizing thiocarbamates include the reaction of carbon disulfide with amines, often in the presence of electrophiles like alkyl halides mdpi.com. Other approaches involve the hydrolysis or alcoholysis of thiocyanate, rearrangement reactions, methods utilizing phosgene (B1210022) derivatives, and carbonylation of nitro compounds or amines researchgate.net. Selenium-catalyzed carbonylation of nitro compounds or amines with thiols is highlighted as a promising method due to its environmental friendliness, high atomic economy, and "one-pot" approach researchgate.net. An industrial and economic carbonylation of amines with carbon monoxide and sulfur has been developed for the synthesis of S-alkyl thiocarbamate herbicides under mild conditions researchgate.net.

Process optimization in chemical synthesis aims to enhance efficiency, scalability, and sustainability pharmafeatures.comsigmaaldrich.com. This involves selecting optimal synthetic routes, optimizing reaction conditions (such as catalyst, pH, solvent, temperature, and time) to improve yield and selectivity, and utilizing alternative reactants or reagents pharmafeatures.comsigmaaldrich.com. Retrosynthetic analysis is a tool used to design and optimize synthetic routes by working backward from the target molecule numberanalytics.com. Advanced technologies like automated systems and computational modeling are increasingly used to evaluate potential synthetic pathways and refine strategies pharmafeatures.com.

Derivatization Strategies for Mechanistic Probes and Labeled Compounds

Derivatization strategies involve modifying the chemical structure of a compound, often by introducing functional groups, to create probes for studying reaction mechanisms or to produce labeled compounds for tracking and analysis nih.govuni-duesseldorf.de. This can be useful in understanding how a compound interacts with biological systems or undergoes transformation creative-proteomics.com. For thiocarbamates like Diallate, derivatization could potentially involve modifying the thiocarbamate group or the dichloropropenyl moiety. Labeled compounds, such as those incorporating isotopes like 14C, are used in metabolic studies to trace the compound's fate in organisms nih.govnih.gov. While the search results mention derivatization in the context of analyzing other types of compounds like proteins and amino acids, and the use of labeled Diallate in metabolic studies, specific detailed derivatization strategies for Diallate as mechanistic probes were not explicitly provided nih.govnih.govnih.govnih.govacs.orgmdpi.com.

Fundamental Chemical Transformation and Structure-Activity Relationship Studies

Diallate, as a thiocarbamate, undergoes various chemical transformations. Thiocarbamates can slowly decompose in aqueous solution to form carbon disulfide and amines, a process accelerated by acids noaa.gov. Photochemical reactions of Diallate can involve cis/trans isomerization and oxidative cleavage nih.gov. Metabolism in biological systems involves transformations such as sulfoxidation and potential α-carbon hydroxylation nih.govnih.govresearchgate.net.